1-Allyl-2(1H)-pyridinone

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

1-Allyl-2(1H)-pyridinone (CAS 21997-30-8), also known as N-allyl-2-pyridone, is a member of the 2-pyridinone class characterized by an allyl (2-propenyl) substituent at the N1 position of the heterocyclic ring. Its molecular formula is C₈H₉NO, with a molecular weight of 135.16 g/mol.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 21997-30-8
Cat. No. B1266849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-2(1H)-pyridinone
CAS21997-30-8
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESC=CCN1C=CC=CC1=O
InChIInChI=1S/C8H9NO/c1-2-6-9-7-4-3-5-8(9)10/h2-5,7H,1,6H2
InChIKeyQXLAXTADFRGVIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Allyl-2(1H)-pyridinone (CAS 21997-30-8) | Structure, Physicochemical Properties, and Procurement Baseline


1-Allyl-2(1H)-pyridinone (CAS 21997-30-8), also known as N-allyl-2-pyridone, is a member of the 2-pyridinone class characterized by an allyl (2-propenyl) substituent at the N1 position of the heterocyclic ring [1]. Its molecular formula is C₈H₉NO, with a molecular weight of 135.16 g/mol . Key physicochemical properties include a density of 1.041 g/cm³, a boiling point of 286 °C at 760 mmHg, and a flash point of 134.7 °C [2]. As a small-molecule N-heterocyclic building block, it serves as a versatile intermediate in medicinal chemistry and organic synthesis, though its specific biological activity profile remains under-characterized relative to more extensively studied pyridinone derivatives [3].

1-Allyl-2(1H)-pyridinone (CAS 21997-30-8) Procurement Guide: Why In-Class Substitution of N-Allyl Pyridinones Is Not Advisable


Generic substitution among 2-pyridinone derivatives without careful structural consideration is scientifically unsound due to the profound influence of N-substituent identity on both chemical reactivity and biological target engagement. The allyl group at N1 confers a unique dual-reactivity profile—offering both nucleophilic pyridinone ring chemistry and electrophilic alkene functionality—that is absent in N-methyl, N-aryl, or N-unsubstituted 2-pyridinone analogs . Systematic structure–activity relationship (SAR) studies across pyridinone-based programs have demonstrated that N-alkyl variation alone can modulate receptor binding potency, pharmacokinetic properties, and metabolic stability [1][2]. Consequently, replacing 1-allyl-2(1H)-pyridinone with a different N-substituted 2-pyridinone (e.g., N-methyl, N-benzyl, or N-phenyl) would alter the compound's hydrogen-bonding capacity, lipophilicity, and subsequent biological or synthetic utility, invalidating comparative experimental conclusions [3].

1-Allyl-2(1H)-pyridinone (CAS 21997-30-8) Quantitative Differentiation Evidence: Structural, Reactivity, and Application-Specific Advantages


N-Allyl Substitution Enables Tandem Heterocycle Construction Not Achievable with N-Methyl or N-Aryl Analogs

1-Allyl-2(1H)-pyridinone undergoes iodine-mediated cyclization to form 2-iodomethyl-2,3-dihydro[1,3]oxazolo[3,2-a]pyridinium triiodide, a fused heterocyclic scaffold, whereas N-methyl-2-pyridinone and N-phenyl-2-pyridinone lack the allylic alkene required for this transformation and produce no analogous cyclized product under identical conditions . This reaction proceeds at room temperature in acetone with iodine, yielding the crystalline triiodide salt whose structure was unequivocally confirmed by X-ray crystallography .

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Dual-Site Reactivity Profile (Allyl Alkene + Pyridinone Ring) Distinguishes 1-Allyl-2(1H)-pyridinone from Saturated N-Alkyl Analogs in Multi-Component Reactions

The allyl substituent at N1 provides a reactive terminal alkene that participates in cycloaddition, cross-coupling, and electrophilic addition reactions orthogonally to the pyridinone ring, whereas saturated N-alkyl pyridinones (e.g., N-methyl, N-ethyl, N-propyl) lack this second reactive handle and are confined to chemistry at the pyridinone carbonyl and ring carbons only . Multicomponent reaction protocols leveraging this dual reactivity enable efficient one-pot synthesis of structurally diverse heterocycles .

Multicomponent Reactions Parallel Synthesis Chemical Biology

N-Allyl 2-Pyridones Enable Enantioselective Branched Allylation Not Accessible via Direct O-Alkylation Routes

Rhodium-catalyzed chemo-, regio-, and enantioselective addition of 2-pyridones to terminal allenes produces branched N-allyl 2-pyridones with high enantiomeric excess, a transformation that is uniquely accessible when the N-allyl moiety is installed via transition-metal catalysis rather than by conventional allylation of 2-pyridinone with allyl bromide [1]. The reaction proceeds from the more acidic 2-hydroxypyridine tautomeric form and provides branched products with defined stereochemistry, whereas traditional base-mediated N-allylation (e.g., with allyl bromide and K₂CO₃) yields exclusively linear N-allyl products with no stereocontrol [1].

Asymmetric Catalysis C–N Bond Formation Pharmaceutical Synthesis

Hydrogen-Bond-Mediated Self-Assisted Activation Confers Distinct Reaction Pathway for Allylic Substitution Relative to Non-Tautomerizable Heteroarenes

1-Allyl-2(1H)-pyridinone participates in substrate self-assisted activation of allylic alcohols via hydrogen bonding between the pyridinone carbonyl and the alcohol hydroxyl group, as demonstrated by variable-temperature ¹H NMR, Job plot analysis, and ¹H NMR titration experiments . This self-activation mechanism is operative for tautomerizable heteroarenes (2-pyridinones) but is absent in non-tautomerizable N-alkyl heteroarenes such as N-methylimidazole or N-alkylpyridines, which lack the requisite hydrogen-bond donor/acceptor capacity of the pyridinone carbonyl .

Physical Organic Chemistry Reaction Mechanism Catalyst-Free Synthesis

1-Allyl-2(1H)-pyridinone (CAS 21997-30-8) Application Scenarios: Where the Evidence Supports Procurement


Fused Oxazolo-Pyridinium Heterocycle Synthesis for Medicinal Chemistry Libraries

Based on the demonstrated iodine-mediated cyclization to 2-iodomethyl-2,3-dihydro[1,3]oxazolo[3,2-a]pyridinium triiodide , 1-allyl-2(1H)-pyridinone is uniquely suitable for constructing fused oxazolo-pyridinium scaffolds. These cationic heterocycles are of interest as potential DNA intercalators, antimicrobial agents, and ionic liquid precursors. Procurement of this compound is indicated for laboratories synthesizing novel fused heterocyclic libraries where the allyl group serves as a built-in cyclization handle not present in N-methyl or N-aryl analogs.

Catalyst-Free Allylic Substitution via Self-Activation for Green Chemistry Protocols

Given the substrate self-assisted activation mechanism characterized by NMR titration and Job plot analysis , 1-allyl-2(1H)-pyridinone is appropriate for developing mild, catalyst-free allylic substitution methodologies. This application scenario is particularly relevant for laboratories pursuing environmentally benign synthetic protocols, as the hydrogen-bond-mediated activation eliminates the need for transition-metal catalysts, stoichiometric bases, or elevated temperatures that would be required for non-tautomerizable heteroarene substrates.

Enantioselective Synthesis of Chiral N-Allyl Pyridinone Derivatives

The rhodium-catalyzed chemo-, regio-, and enantioselective addition of 2-pyridones to terminal allenes positions 1-allyl-2(1H)-pyridinone and its derivatives as valuable targets for asymmetric catalysis research. This scenario applies to medicinal chemistry programs requiring enantiomerically enriched N-allyl pyridinone building blocks, where conventional Sₙ2 allylation methods would yield only achiral linear products. Procurement is warranted for laboratories investigating stereocontrolled C–N bond formation or developing chiral pyridinone-based pharmaceutical candidates.

Multicomponent Reaction Platforms Requiring Dual Orthogonal Reactive Sites

The dual reactive-site architecture of 1-allyl-2(1H)-pyridinone—combining pyridinone ring nucleophilicity with allyl alkene electrophilicity —supports its use in one-pot multicomponent reactions for diversity-oriented synthesis. This scenario is indicated for high-throughput synthesis laboratories and combinatorial chemistry groups seeking to maximize scaffold diversity while minimizing the number of distinct building blocks procured. The orthogonal reactivity reduces the need for protecting group strategies and enables tandem transformations that would require multiple sequential reactions with saturated N-alkyl pyridinone analogs.

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